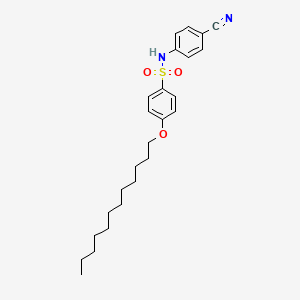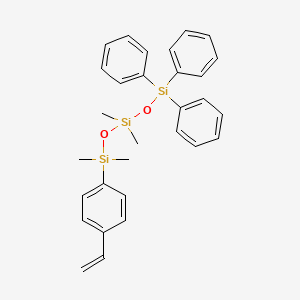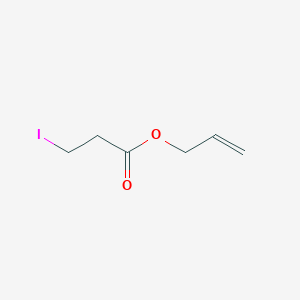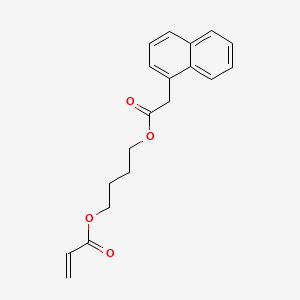
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves several steps:
Synthetic Routes: The preparation typically starts with the esterification of 1-naphthaleneacetic acid with butanol in the presence of a strong acid catalyst. This is followed by the reaction with acryloyl chloride to introduce the 1-oxo-2-propen-1-yl group.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid. The subsequent reaction with acryloyl chloride is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
科学研究应用
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Pathways Involved: The pathways influenced by the compound include those related to cell growth, differentiation, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.
相似化合物的比较
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)hexyl ester and benzoic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester share structural similarities.
Uniqueness: The presence of the naphthalene ring and the specific ester group in this compound imparts unique chemical properties, making it distinct from other related compounds. Its specific reactivity and applications set it apart in various research fields.
属性
CAS 编号 |
110471-32-4 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-(2-naphthalen-1-ylacetyl)oxybutyl prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-12-5-6-13-23-19(21)14-16-10-7-9-15-8-3-4-11-17(15)16/h2-4,7-11H,1,5-6,12-14H2 |
InChI 键 |
IDZCKXBIIDNPPC-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
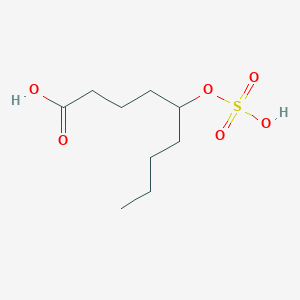
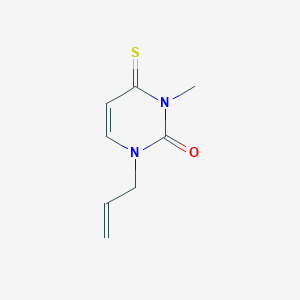
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
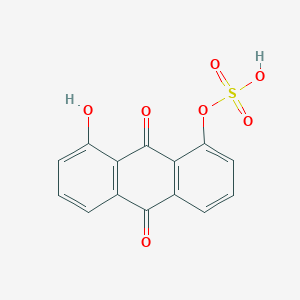

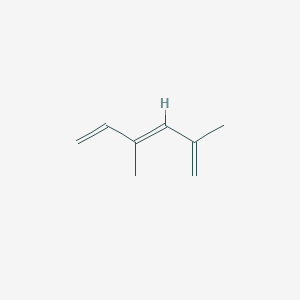
![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)
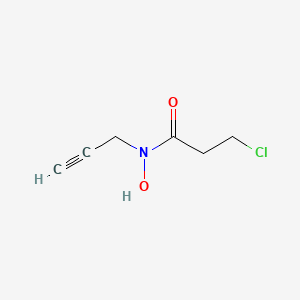
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
